An In-Depth Technical Guide to N-(1-(p-Tolyl)ethyl)hydroxylamine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to N-(1-(p-Tolyl)ethyl)hydroxylamine: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of N-(1-(p-Tolyl)ethyl)hydroxylamine, a chiral hydroxylamine derivative with potential applications in medicinal chemistry and drug development. Given the limited availability of experimental data for this specific molecule, this document integrates established chemical principles, data from closely related analogs, and high-quality computational predictions to offer a thorough characterization.
Molecular Structure and Physicochemical Properties
N-(1-(p-Tolyl)ethyl)hydroxylamine possesses a stereocenter at the carbon atom attached to the nitrogen, and thus exists as a pair of enantiomers. The molecular structure consists of a hydroxylamine moiety N-substituted with a 1-(p-tolyl)ethyl group.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of N-(1-(p-Tolyl)ethyl)hydroxylamine. These values are crucial for understanding the compound's behavior in biological systems and for the design of analytical and purification methods.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| pKa (Conjugate Acid) | 5.5 - 6.5 | Prediction based on similar N-alkylhydroxylamines[1] |
| LogP | 1.5 - 2.5 | Prediction based on related structures[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | General knowledge of similar organic molecules. |
| Boiling Point | Not available (likely decomposes on heating) | General knowledge of hydroxylamines. |
| Melting Point | Not available | - |
Note: Predicted values are estimates and should be confirmed by experimental data.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: 2D representation of N-(1-(p-Tolyl)ethyl)hydroxylamine.
Synthesis and Purification
A robust and scalable synthesis of enantiomerically pure N-(1-(p-Tolyl)ethyl)hydroxylamine can be adapted from established methods for similar chiral hydroxylamines[3][4]. The proposed synthetic route involves a three-step, single-solvent telescoped process starting from the corresponding chiral primary amine, (S)- or (R)-1-(p-tolyl)ethanamine.
Proposed Synthesis Workflow
Detailed Experimental Protocol
Step 1: Imine Formation
-
To a solution of (S)- or (R)-1-(p-tolyl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add bromoacetonitrile (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Oxidation to Nitrone
-
Dissolve the crude imine from the previous step in a suitable solvent (e.g., ethyl acetate).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrone.
Step 3: Hydrolysis to Hydroxylamine
-
To the crude nitrone, add a suitable aqueous acid (e.g., 1 M HCl) and stir at room temperature.
-
Monitor the reaction for the disappearance of the nitrone and the formation of the hydroxylamine.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-(p-Tolyl)ethyl)hydroxylamine.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by HPLC and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Due to the lack of published experimental spectra, this section provides predicted spectroscopic data and outlines appropriate analytical methods for the characterization of N-(1-(p-Tolyl)ethyl)hydroxylamine.
Predicted NMR Spectra
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to ethyl) |
| ~7.15 | d | 2H | Ar-H (meta to ethyl) |
| ~4.0-4.2 | q | 1H | CH-N |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~1.40 | d | 3H | CH₃-CH |
| (broad) | s | 1H | N-OH |
| (broad) | s | 1H | N-H |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~140 | Ar-C (ipso to ethyl) |
| ~137 | Ar-C (ipso to methyl) |
| ~129 | Ar-CH (meta to ethyl) |
| ~127 | Ar-CH (ortho to ethyl) |
| ~65 | CH-N |
| ~21 | Ar-CH₃ |
| ~19 | CH₃-CH |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.[5][6]
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch |
| 3100-3300 | Medium | N-H stretch |
| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |
| 1610, 1515 | Medium-Strong | C=C stretch (aromatic) |
| 1450-1490 | Medium | C-H bend (aliphatic) |
| 1000-1200 | Strong | C-N stretch |
| 810-840 | Strong | C-H bend (para-disubstituted aromatic) |
Note: Predicted IR frequencies are based on typical functional group absorptions.[7][8]
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 134), the ethyl group (-C₂H₅, m/z 122), and cleavage of the benzylic C-N bond to give a tolylethyl cation (m/z 119).[1][9]
Analytical Methods for Characterization
A comprehensive characterization of N-(1-(p-Tolyl)ethyl)hydroxylamine would involve the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and for chiral separation using a suitable chiral stationary phase.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC) for structural elucidation and confirmation. Chiral shift reagents or derivatization can be used to determine enantiomeric purity by NMR.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
X-ray Crystallography: To determine the absolute configuration of a single enantiomer and to provide detailed information about the three-dimensional molecular structure, if suitable crystals can be obtained.
Chemical Reactivity and Stability
N-(1-(p-Tolyl)ethyl)hydroxylamine, as a secondary hydroxylamine, is expected to exhibit reactivity characteristic of this functional group.
-
Oxidation: Secondary hydroxylamines are readily oxidized to nitrones. This can occur with various oxidizing agents, including hydrogen peroxide, and even upon prolonged exposure to air.[11][12]
-
Acidity and Basicity: The hydroxylamine nitrogen is basic and can be protonated by acids to form a hydroxylammonium salt. The hydroxyl proton is weakly acidic.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can react with electrophiles.[12]
-
Stability: Hydroxylamines can be unstable, particularly when heated, and may decompose.[13] Storage in a cool, dark place under an inert atmosphere is recommended. Safety data sheets for related compounds suggest that they can be skin and eye irritants.[14][15][16][17][18]
Potential Applications in Drug Development
Hydroxylamine derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[19][20][21]
Enzyme Inhibition
The hydroxylamine moiety can act as a metal-chelating group, making these compounds potential inhibitors of metalloenzymes. A key target is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair in bacteria and cancer cells. By scavenging the tyrosyl radical required for RNR activity, hydroxylamine derivatives can inhibit cell proliferation.[20][21][22]
Radical Scavenging and Antioxidant Activity
The N-OH group can act as a radical scavenger, which could be beneficial in conditions associated with oxidative stress.
Prodrug Strategies
The hydroxylamine functionality can be incorporated into prodrugs. For example, it can be masked with a protecting group that is cleaved in vivo to release the active parent drug.
Conclusion
N-(1-(p-Tolyl)ethyl)hydroxylamine is a chiral molecule with significant potential for further investigation in the field of drug discovery. While experimental data on this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities based on established chemical principles and data from related compounds. The protocols and predicted data presented herein should serve as a valuable resource for researchers initiating work with this promising chemical entity.
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